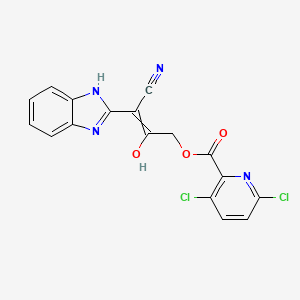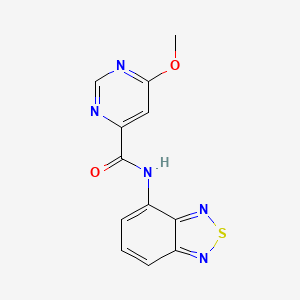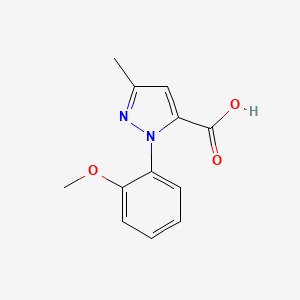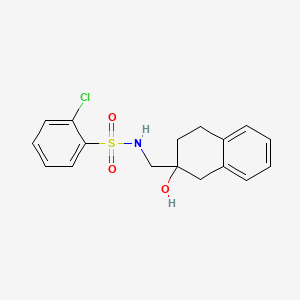
1,2,3,4-Tetrahydroisoquinoline-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,2,3,4-Tetrahydroisoquinoline-2-sulfonamide is a useful research compound. Its molecular formula is C9H12N2O2S and its molecular weight is 212.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 1,2,3,4-Tetrahydroisoquinoline-2-sulfonamide is the Phenylethanolamine N-methyltransferase . This enzyme plays a crucial role in the synthesis of neurotransmitters and modulation of physiological responses such as stress response, cognition, and mood .
Mode of Action
It is known that tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Biochemical Pathways
Thiqs have been shown to interact with various biochemical pathways related to infective pathogens and neurodegenerative disorders .
Pharmacokinetics
It is known that the plasma exposure level of similar compounds can be low due to insufficient solubility, which affects absorption .
Result of Action
Thiqs have been shown to exert diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
It is known that the solubility of similar compounds can affect their absorption and thus their bioavailability .
Biochemical Analysis
Biochemical Properties
1,2,3,4-Tetrahydroisoquinoline-2-sulfonamide is involved in biochemical reactions with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with oligonucleotides, forming zwitter-ionic oligonucleotide derivatives . These derivatives have been suggested as potential antisense therapeutic agents .
Cellular Effects
The effects of this compound on cells are diverse and complex. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to affect the thermal stability of the duplexes of oligodeoxynucleotides with complementary DNA and RNA .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. It has been found to bind with oligonucleotides, forming stable zwitter-ionic oligonucleotide derivatives . These derivatives can potentially affect gene expression, suggesting a role in enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can change over time. It has been found to be stable under the conditions of standard oligonucleotide synthesis
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. Studies have shown that it has an antidepressant-like effect in animal models of depression
Metabolic Pathways
This compound is involved in various metabolic pathways. It is synthesized via the Pictet-Spengler reaction between biogenic amines and electrophilic carbonyl compounds
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes. It is soluble in water at 20°C , suggesting that it could be transported and distributed via aqueous channels within cells and tissues
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinoline-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c10-14(12,13)11-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7H2,(H2,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERPSPPBSSELBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15211-62-8 |
Source


|
| Record name | 1,2,3,4-tetrahydroisoquinoline-2-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenol](/img/structure/B2802423.png)


![N-(3,4-dimethylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2802427.png)
![1-(Benzo[d][1,3]dioxol-5-yloxy)-4-(p-tolyl)phthalazine](/img/structure/B2802432.png)
![3-(2,4-Dichlorophenyl)imidazo[1,5-a]pyridine](/img/structure/B2802434.png)
![N-(2-Chloroethyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2802435.png)

![N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2802438.png)

![7-Chloro-2-(3-(dimethylamino)propyl)-6-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2802441.png)


![2-(furan-2-amido)-N-[2-(trifluoromethyl)phenyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide](/img/structure/B2802445.png)
